The systematic name "tert-butyl 2-(5-amino-1,2-oxazol-3-yl)pyrrolidine-1-carboxylate" follows IUPAC conventions precisely: the parent structure is the pyrrolidine ring (a five-membered nitrogen heterocycle), where position 2 is substituted with a 5-aminoisoxazole moiety. The nitrogen at position 1 is protected by a tert-butoxycarbonyl (Boc) group, a standard protective strategy in organic synthesis. The stereochemistry at the pyrrolidine C2 position is crucial for biological activity, as this chiral center influences molecular recognition events. X-ray crystallographic studies of analogous compounds reveal that the pyrrolidine ring typically adopts an envelope conformation, with the chiral C2 atom displaced from the plane of the other four atoms. The isoxazole ring maintains approximate planarity, with bond lengths and angles characteristic of aromatic heterocycles [1] [8].
Table 1: Systematic Nomenclature and Identifiers
| Nomenclature Type | Identifier |
|---|---|
| IUPAC Name | tert-butyl 2-(5-amino-1,2-oxazol-3-yl)pyrrolidine-1-carboxylate |
| CAS Registry Number | 887587-93-1 |
| Molecular Formula | C₁₂H₁₉N₃O₃ |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC1C2=NOC(=C2)N |
| InChI Key | NLUSTBYZNUQYRF-UHFFFAOYSA-N |
The bond lengths and angles derived from crystallographic analysis of structurally similar compounds provide insight into the electronic distribution within this hybrid molecule. Key features include:
Table 2: Key Structural Parameters from Crystallographic Analysis [8]
| Structural Feature | Bond Length (Å) | Bond Angle (°) |
|---|---|---|
| Pyrrolidine C2-C(oxazole) | 1.52 | - |
| N1-C=O (Boc carbonyl) | 1.33 | - |
| Isoxazole C=N | 1.29 | - |
| Isoxazole N-O | 1.38 | - |
| C2-Pyrrolidine-N1 | - | 105.8 |
| C2-Pyrrolidine-C3 | - | 102.5 |
| Isoxazole ring | - | 108-110 |
The Boc group significantly influences molecular conformation through steric bulk and electronic effects, restricting rotation about the N1-C(O) bond. This protection creates a transamidal conformation that shields the pyrrolidine nitrogen from undesired reactions while maintaining the stereochemical integrity of the chiral center. The 5-amino group on the isoxazole ring exhibits potential for tautomerism (amino vs. imino forms) and serves as a hydrogen bond donor/acceptor, crucial for biomolecular interactions. The stereochemistry at the pyrrolidine C2 position creates distinct diastereotopic relationships with neighboring protons, observable through complex splitting patterns in NMR spectra (typically appearing as multiplet signals between δ 3.0-4.0 ppm for the ring protons) [1] [6].
The strategic combination of pyrrolidine and isoxazole heterocycles represents an evolutionary progression in bioisosteric replacement strategies within medicinal chemistry. Pyrrolidine derivatives emerged prominently in the late 20th century as conformationally constrained proline analogs and as structural components in β-lactam antibiotics. The discovery of natural products like the pyrrolomycin antibiotics (containing halogenated pyrroles) in the 1970s stimulated synthetic interest in functionalized pyrrolidine systems [9]. Concurrently, isoxazole chemistry advanced through the development of 1,3-dipolar cycloaddition reactions, particularly following the systematic investigations of Huisgen and coworkers. The 5-amino-isoxazole motif gained prominence when researchers recognized its dual functionality as both a hydrogen bond donor (via the amino group) and acceptor (via ring nitrogen), mimicking peptide bonds in enzyme inhibitors [2] [9].
Significant milestones in the development of pyrrolidine-isoxazole hybrids include:
The specific integration of these two heterocycles—as in tert-butyl 2-(5-amino-1,2-oxazol-3-yl)pyrrolidine-1-carboxylate—coincided with the rising importance of molecular hybridization in antibiotic design during the early 2000s. This approach addressed limitations of monothematic heterocyclic scaffolds against drug-resistant pathogens. The historical trajectory reflects a broader shift in heterocyclic chemistry from monofunctional systems to multicomponent hybrids with enhanced target affinity and selectivity profiles [2] [9].
The structural hybrid in tert-butyl 2-(5-amino-1,2-oxazol-3-yl)pyrrolidine-1-carboxylate exemplifies rational design principles for bioactive molecule optimization. The pyrrolidine ring contributes conformational rigidity that reduces the entropic penalty upon binding to biological targets. Its secondary amine functionality (when deprotected) serves as a hydrogen bond acceptor or cationic center at physiological pH. The Boc group provides temporary protection during synthesis while enhancing solubility in organic media—a crucial factor in reaction workup and purification stages. Meanwhile, the 5-amino-isoxazole moiety introduces complementary properties: the amino group enables molecular diversification through acylation or reductive amination reactions, while the isoxazole nitrogen participates in dipole-dipole interactions with target proteins [1] [2] [4].
This hybrid architecture demonstrates remarkable versatility in medicinal applications:
Table 3: Biologically Active Analogues and Their Applications [2] [9]
| Compound Name | Biological Activity | Key Structural Features |
|---|---|---|
| A-87380 | Neuraminidase inhibitor (IC₅₀ = 50 μM) | (3S,4S)-4-amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid |
| Meropenem | Carbapenem antibiotic (FDA-approved 1996) | Pyrrolidine moiety with β-lactam |
| Tedizolid | Oxazolidinone antibiotic (FDA-approved 2014) | Tetrazole-substituted heterocycle |
| Relebactam | β-lactamase inhibitor (FDA-approved 2019) | Diazabicyclooctane with pyrrolidine |
The electronic interplay between the heterocyclic components enhances target engagement. The electron-rich isoxazole ring conjugated to the pyrrolidine system creates a dipole moment (approximately 2.5-3.0 Debye) that facilitates interactions with enzyme active sites. Molecular modeling suggests that protonation of the pyrrolidine nitrogen (after Boc removal) generates a cation-π interaction with the isoxazole ring, potentially stabilizing bioactive conformations. Additionally, the 5-amino group serves as a synthetic handle for introducing pharmacophore extensions—acyl or sulfonyl groups can be incorporated to modulate target specificity and physicochemical properties like logP (predicted XLogP3 ≈ 0.6 for the core structure) and solubility (estimated 33-76 mg/mL) [1] [5].
Despite its promising architecture, tert-butyl 2-(5-amino-1,2-oxazol-3-yl)pyrrolidine-1-carboxylate remains underexplored in several research domains, creating significant knowledge gaps:
Mechanistic Ambiguities: While structurally analogous compounds demonstrate antiviral and antibacterial activities, the exact mechanism of action for this specific hybrid remains unelucidated. Preliminary data suggest potential neuraminidase inhibition based on structural similarities to A-87380, but direct biochemical validation is lacking. The compound's interactions with bacterial targets like penicillin-binding proteins or DNA gyrase have not been systematically investigated [1] [2].
Stereochemical Optimization: Current literature insufficiently addresses the structure-activity relationship (SAR) relative to stereochemistry. The impact of C2 stereochemistry (R vs. S configuration) on biological activity remains unquantified. Molecular docking studies suggest significant differences in binding affinity between enantiomers to neuraminidase, but experimental confirmation is absent [1] [6].
Synthetic Methodology Gaps: Existing synthesis routes suffer from moderate yields (typically 45-65%) and limited scalability, particularly in the pivotal cyclization step forming the isoxazole ring. More efficient strategies such as continuous-flow cycloadditions or enzymatic desymmetrization could overcome these limitations but remain unexplored [1] [4].
Biological Profiling Deficiencies: Comprehensive assessment against resistant bacterial strains is notably absent. Given the prevalence of pyrrolidine-containing antibiotics against Gram-positive and Gram-negative pathogens, evaluation against ESKAPE pathogens (particularly carbapenem-resistant Enterobacteriaceae and methicillin-resistant Staphylococcus aureus) is warranted but unperformed. Similarly, pharmacokinetic parameters—including metabolic stability, plasma protein binding, and membrane permeability—remain uncharacterized [2] [9].
Hybridization Potential: The unexplored opportunity to integrate this hybrid into peptide mimetics represents a significant research gap. The presence of both protected amine (Boc) and amino group (isoxazole) enables sequential deprotection and functionalization, potentially creating conformationally constrained peptidomimetics resistant to proteolytic degradation. This application remains experimentally unvalidated [1] [2].
Table 4: Key Research Gaps and Recommended Investigation Approaches
| Knowledge Gap | Recommended Research Approach | Expected Impact |
|---|---|---|
| Mechanism of action | Enzymatic assays (neuraminidase inhibition, MIC determination) | Target validation for antiviral/antibacterial development |
| Stereochemistry-activity relationship | Chiral resolution and biological testing of enantiomers | Optimization of lead compounds |
| Synthetic efficiency | Flow chemistry optimization of cyclization step | Scalable synthesis for preclinical studies |
| Resistance profile | MIC determination against multidrug-resistant bacterial panels | Identification of spectrum limitations |
| Peptidomimetic integration | Solid-phase synthesis of hybrid-containing peptide analogs | Development of protease-resistant therapeutics |
Addressing these gaps requires multidisciplinary collaboration spanning synthetic chemistry, structural biology, and microbiological evaluation. The compound's structural features position it as a valuable template for combating antimicrobial resistance—a critical priority given the declining antibiotic pipeline and rising multidrug-resistant infections. Future research should prioritize elucidating its mechanism, optimizing stereoselective synthesis, and expanding biological profiling to validate its therapeutic potential [1] [2] [9].
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8